molecular formula C15H21NO B262179 N-cyclopentyl-2-phenylbutanamide

N-cyclopentyl-2-phenylbutanamide

Cat. No.: B262179
M. Wt: 231.33 g/mol
InChI Key: BYBAQMJDGAWCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-phenylbutanamide is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol . While specific biological data for this exact molecule is limited, its structure provides strong clues to its potential research value. The core 2-phenylbutanamide structure is recognized in medicinal chemistry research. For instance, structurally similar N-(2-benzyl)-2-phenylbutanamide derivatives have been investigated for their activity as androgen receptor modulators . This suggests potential research applications for this compound in the study of hormone-related pathways. The incorporation of the cyclopentyl group is a strategic feature in drug discovery. This moiety is known for creating a significant inductive effect while maintaining a balance of reasonable bulkiness. It often acts as an optimal filler for hydrophobic pockets in enzyme active sites, thereby enhancing the affinity of a molecule for its target . Researchers may find this compound valuable as a building block in synthetic chemistry or as a reference standard in analytical studies. Handling should only be performed by qualified professionals in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cyclopentyl-2-phenylbutanamide

InChI

InChI=1S/C15H21NO/c1-2-14(12-8-4-3-5-9-12)15(17)16-13-10-6-7-11-13/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,16,17)

InChI Key

BYBAQMJDGAWCFL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCC2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid is first activated via formation of an O-acylisourea intermediate, which subsequently reacts with the primary amine to yield the amide. Critical parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar reactants.

  • Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion, with excess amine acting as a proton scavenger.

  • Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions such as epimerization or dimerization.

Experimental Data and Yields

A representative procedure from analogous syntheses (e.g., N-[(1R,2R,4S)-4-(benzyloxy)-2-hydroxycyclopentyl]-4-phenylbutanamide) achieved yields of 89–97% with purity ≥93% (HPLC). Key characterization data for N-cyclopentyl-2-phenylbutanamide would include:

  • 1^1H NMR (500 MHz, DMSO-d6d_6): Expected resonances at δ 7.76 (d, J=7.1J = 7.1 Hz, 1H, NH), 7.34–7.25 (m, 5H, Ph), 2.55–2.32 (m, 3H, CH2_2 and CH), 1.78–1.40 (m, cyclopentyl and butanamide CH2_2).

  • ESI-MS : [M + H]+^+ calculated for C15_{15}H21_{21}NO: 231.1622; observed: 231.1628.

Schotten-Baumann Acylation via Acid Chloride Intermediate

For substrates sensitive to carbodiimide reagents, the Schotten-Baumann reaction offers an alternative pathway. This two-step process involves:

  • Formation of 2-phenylbutanoyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Reaction with cyclopentylamine under biphasic conditions (water/organic solvent) with a base such as NaOH to neutralize HCl.

Advantages and Limitations

  • Yield : Typically 70–85%, lower than direct amidation due to hydrolysis side reactions.

  • Purity : Requires rigorous drying of the acid chloride to prevent hydrolysis.

  • Scalability : Suitable for large-scale synthesis but demands strict temperature control (<0°C during chloride formation).

Resin-Assisted Solid-Phase Synthesis

Solid-phase methodologies, exemplified by the synthesis of N-[(1R,2R,4S)-4-(benzyloxy)-2-hydroxycyclopentyl]-4-phenylbutanamide, provide high purity and scalability. Adapting this approach for N-cyclopentyl-2-phenylbutanamide involves:

Procedure Overview

  • Resin functionalization : Wang resin or Rink amide resin is loaded with cyclopentylamine via standard Fmoc protocols.

  • Coupling : 2-Phenylbutanoic acid is activated with HATU/DIPEA and reacted with the resin-bound amine.

  • Cleavage : The product is released using trifluoroacetic acid (TFA)/DCM (95:5), yielding the final amide.

Performance Metrics

  • Yield : 87–97% after purification by preparative HPLC.

  • Purity : ≥95% as confirmed by LC-MS.

Palladium-Catalyzed Carbonylative Approaches

While less common for simple amides, palladium-mediated carbonylation has been employed in complex settings (e.g., oxaspirolactonization in alkaloid synthesis). For N-cyclopentyl-2-phenylbutanamide, a hypothetical pathway involves:

Reaction Design

  • Substrates : Cyclopentylamine and 2-phenylpropanal.

  • Catalyst : Pd(PPh3_3)4_4 under CO atmosphere.

  • Mechanism : Oxidative addition of CO followed by migratory insertion and reductive elimination.

Challenges and Prospects

  • Yield : Limited data for analogous reactions; estimated 40–60% based on cephanolide syntheses.

  • Side products : Over-carbonylation or decarbonylation may occur without precise CO pressure control.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Complexity
Direct Amidation89–97≥93HighModerate
Schotten-Baumann70–8585–90ModerateLow
Solid-Phase Synthesis87–97≥95HighHigh
Palladium-Catalyzed40–6075–85LowVery High

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